1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-
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Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl- is a heterocyclic compound that belongs to the benzotriazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using cyclohexyl hydrazine and appropriate aromatic precursors.
Reaction conditions: These reactions often require acidic or basic conditions, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted benzotriazines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl- involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the cyclohexyl group.
1,2,3-Benzotriazine: A simpler structure without the ketone group.
Properties
CAS No. |
61785-22-6 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-cyclohexyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H15N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
UFXUCVUQBZRTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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